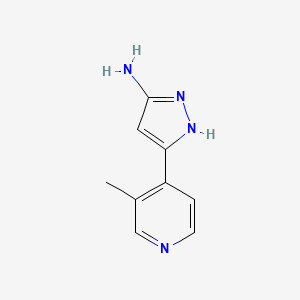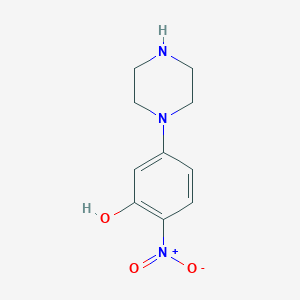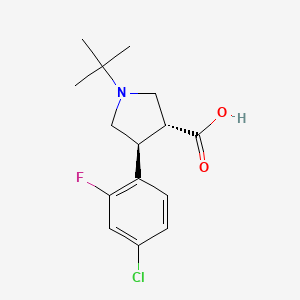
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group
准备方法
The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
科学研究应用
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .
相似化合物的比较
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their ability to modulate biological activity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
属性
分子式 |
C6H6F2O3 |
|---|---|
分子量 |
164.11 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11) |
InChI 键 |
XYSNHLRNZYOJFY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CC1(C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)









